molecular formula C12H14N2O2 B12640250 4-Methyl-3-(1-phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-olate CAS No. 10163-25-4

4-Methyl-3-(1-phenylpropan-2-yl)-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B12640250
CAS No.: 10163-25-4
M. Wt: 218.25 g/mol
InChI Key: ZFFYYJKIUJNLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 402969 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 402969 involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of NSC 402969 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

NSC 402969 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving NSC 402969 often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated compounds.

Scientific Research Applications

NSC 402969 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 402969 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

NSC 402969 can be compared to other compounds with similar structures or properties, such as:

    NSC 125973: Another compound studied for its potential therapeutic effects.

    NSC 10163-25-4: Known for its unique chemical properties and applications.

Uniqueness

NSC 402969 stands out due to its specific chemical structure and the range of reactions it can undergo. Its versatility in various scientific applications makes it a valuable compound for research and development.

Properties

CAS No.

10163-25-4

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-methyl-3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C12H14N2O2/c1-9(8-11-6-4-3-5-7-11)14-10(2)12(15)16-13-14/h3-7,9H,8H2,1-2H3

InChI Key

ZFFYYJKIUJNLDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=[N+]1C(C)CC2=CC=CC=C2)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.